N-butyl-N',N'-diethylethane-1,2-diamine

Physicochemical characterization Distillation Process chemistry

N‑Butyl‑N',N'‑diethylethane‑1,2‑diamine (CAS 50342‑04‑6) is a C₁₀H₂₄N₂ asymmetric ethylenediamine derivative bearing a primary‑amine‑equivalent n‑butylamino group at N1 and a tertiary N,N‑diethylamino group at N2. The compound functions as a bidentate ligand in coordination chemistry and as a bifunctional building block in organic synthesis, with its mixed secondary/tertiary amine substitution pattern creating a steric and electronic environment distinct from that of symmetric tetra‑alkyl or symmetrically N,N′‑dialkyl analogs.

Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
CAS No. 50342-04-6
Cat. No. B3053029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-N',N'-diethylethane-1,2-diamine
CAS50342-04-6
Molecular FormulaC10H24N2
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCNCCN(CC)CC
InChIInChI=1S/C10H24N2/c1-4-7-8-11-9-10-12(5-2)6-3/h11H,4-10H2,1-3H3
InChIKeyLQVFVMJVCVOTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N‑Butyl‑N',N'‑diethylethane‑1,2‑diamine (CAS 50342‑04‑6): Core Identity and Sourcing Context for Asymmetric Diamine Procurement


N‑Butyl‑N',N'‑diethylethane‑1,2‑diamine (CAS 50342‑04‑6) is a C₁₀H₂₄N₂ asymmetric ethylenediamine derivative bearing a primary‑amine‑equivalent n‑butylamino group at N1 and a tertiary N,N‑diethylamino group at N2 . The compound functions as a bidentate ligand in coordination chemistry and as a bifunctional building block in organic synthesis, with its mixed secondary/tertiary amine substitution pattern creating a steric and electronic environment distinct from that of symmetric tetra‑alkyl or symmetrically N,N′‑dialkyl analogs [1]. This asymmetry is the defining structural feature that governs selectivity in metal coordination, differential solubility, and reactivity in alkylation and condensation reactions.

Why N‑Butyl‑N',N'‑diethylethane‑1,2‑diamine Cannot Be Categorically Substituted by Symmetric or Singly‑Alkylated Ethylenediamines


Ethylenediamine derivatives with symmetric N,N,N′,N′‑tetraalkyl or symmetrical N,N′‑dialkyl substitution exhibit coordination geometries and reactivity profiles that diverge measurably from those of the asymmetric N‑butyl/N,N‑diethyl system [1]. The N2‑diethyl tertiary amine introduces higher steric congestion at one nitrogen, while the N1‑n‑butyl secondary amine retains a reactive N–H bond, enabling hydrogen‑bonding interactions, selective deprotonation, or mono‑functionalization not accessible with fully‑substituted analogs such as N,N,N′,N′‑tetraethylethylenediamine (TEEDA) [2]. Conversely, the butyl chain imparts greater lipophilicity (predicted logP ~2.5 vs. ~1.3 for N,N‑diethylethylenediamine) and a higher boiling point compared to the lighter N,N‑diethylethylenediamine (DEEDA), altering distillation cut compatibility and solvent miscibility in process workflows. Procurement‑side substitution without verification therefore risks mismatched ligand donor strength, unintended solubility limits, and incompatible downstream reactivity.

Quantitative Differentiators of N‑Butyl‑N',N'‑diethylethane‑1,2‑diamine vs. Closest Analogs: Boiling Point, Density, and Ligand‑Field Signatures


Boiling Point Elevation vs. N,N‑Diethylethylenediamine (DEEDA) Reflecting Higher Molecular Weight and Enhanced van der Waals Interactions

While an experimentally measured boiling point for the target compound could not be confirmed from a non‑prohibited primary source, the structurally analogous N,N‑dibutylethylenediamine (same carbon count, symmetric substitution) has a reported boiling point of 109–114 °C at 20 mmHg (~220–230 °C at 760 mmHg extrapolated), consistent with vendor‑reported ~217.1 °C at 760 mmHg for the target compound [1]. By contrast, the lighter N,N‑diethylethylenediamine (DEEDA, CAS 100‑36‑7) boils at 145–147 °C at 760 mmHg [2]. This ~70 °C boiling point differential arises from the additional four‑carbon butyl chain and higher molecular weight (172.31 vs. 116.21 g/mol), directly impacting fractional distillation separation feasibility and thermal stability windows in solvent‑free reactions.

Physicochemical characterization Distillation Process chemistry

Density Differentiation vs. N,N,N′,N′‑Tetraethylethylenediamine (TEEDA): Lower Density Indicative of Looser Molecular Packing

N,N,N′,N′‑Tetraethylethylenediamine (TEEDA, CAS 150‑77‑6), an isomer sharing the same C₁₀H₂₄N₂ molecular formula, has a measured density of 0.808 g/mL at 25 °C [1]. The target compound, bearing one n‑butyl and two N‑ethyl groups in an asymmetric arrangement, is reported by multiple supplier sources to have a density of 0.821 g/cm³ . The +0.013 g/mL difference, though modest, reflects altered packing efficiency attributable to the linear butyl chain versus the more symmetric tetraethyl substitution; this difference can be decisive in liquid–liquid extraction or biphasic catalysis where the organic‑phase density determines phase separation kinetics.

Formulation Extraction Phase separation

Ligand Donor‑Strength Asymmetry vs. Symmetric N,N,N′,N′‑Tetramethylethylenediamine (TMEDA): Differential Copper(II) Coordination Geometry

Copper(II) complexes of N‑substituted ethylenediamines have been systematically studied, and the degree of N‑alkylation is known to modulate metal–ligand bond lengths and geometry [1]. For symmetric N,N,N′,N′‑tetramethylethylenediamine (TMEDA), copper(II) adopts a distorted octahedral or square‑planar geometry with Cu–N bonds typically in the range 2.03–2.08 Å [1]. The target compound, possessing one secondary amine (N–H) and one tertiary amine (N,N‑diethyl), introduces a divergent trans effect: the tertiary nitrogen is a stronger σ‑donor, while the secondary nitrogen can participate in hydrogen‑bonding networks that further perturb the coordination sphere. Although a specific single‑crystal X‑ray structure of the copper(II) complex of the target compound has been referenced in secondary sources (distorted square‑planar, Cu–N ≈ 2.02 Å), the primary publication could not be independently verified from admissible sources; therefore this evidence is classified as class‑level inference from the established N‑substitution/geometry relationship.

Coordination chemistry Catalyst design Metal complexation

Predicted Lipophilicity Contrast vs. N‑Butylethylenediamine (BEDA): The N,N‑Diethyl Group Increases logP and Modulates Membrane Partitioning

N‑Butylethylenediamine (BEDA, CAS 19522‑69‑1) contains a primary amine (–NH₂) at N2, whereas the target compound replaces these hydrogens with two ethyl groups, converting the site to a tertiary amine. This structural change is predicted to increase the octanol–water partition coefficient (logP) by approximately +1.2 to +1.5 log units (class‑level estimate based on fragment‑based prediction tools) . The predicted logP for BEDA is ~1.3; for the target compound, the predicted logP rises to ~2.5–2.8. Empirically, BEDA has a measured boiling point of 171–172 °C and density of 0.836 g/mL at 25 °C , while the target compound is reported to boil at ~217 °C, consistent with the increased molecular weight and reduced hydrogen‑bonding capacity introduced by N‑ethylation.

Drug design Permeability ADME prediction

Procurement‑Guiding Application Scenarios Informed by the Evidence Profile of N‑Butyl‑N',N'‑diethylethane‑1,2‑diamine


High‑Temperature Homogeneous Catalysis Requiring a Non‑Volatile Bidentate Amine Ligand (T > 150 °C)

Reactions conducted above 150 °C in high‑boiling solvents or solvent‑free conditions preclude the use of N,N‑diethylethylenediamine (bp 145–147 °C). The target compound, with a boiling point approximately 70 °C higher, remains in the liquid phase and retains coordination integrity at elevated temperatures, making it suitable for Cu‑ or Ni‑catalyzed cross‑coupling and C–H activation protocols where ligand evaporation would deplete the catalytic pool . When selecting a diamine ligand for such conditions, the procurement specification should explicitly confirm the boiling point or thermogravimetric stability profile to differentiate from lighter analogs.

Asymmetric Ligand Design Exploiting the Secondary‑Amine N–H for Secondary‑Sphere Interactions

The presence of a single secondary amine (N–H) in the target compound provides a hydrogen‑bond donor that is absent in fully‑substituted comparators such as TEEDA or TMEDA. This N–H can engage in secondary‑sphere hydrogen bonding with substrate or co‑catalyst, potentially enhancing enantioselectivity in asymmetric catalysis . The demonstrated class‑level relationship between N‑substitution pattern and copper(II) coordination geometry supports further screening of this compound in stereoselective transformations such as asymmetric Henry reactions or epoxidations, where TMEDA or TEEDA would lack the hydrogen‑bonding handle.

Biphasic Extraction or Phase‑Transfer Catalysis Where Organic‑Layer Density Determines Process Efficiency

In liquid–liquid biphasic systems, the organic‑phase density relative to the aqueous phase governs phase inversion and separation speed. The target compound's density of ~0.821 g/mL positions it as denser than TEEDA (0.808 g/mL), providing a measurable operational advantage in extractive workflows where the organic layer must serve as the lower phase . Users procuring a diamine for metal‑ion extraction or phase‑transfer catalysis should specify density tolerance as a selection criterion.

Building Block for Lipophilic Drug Candidates Requiring a Tertiary Amine Pharmacophore

The N,N‑diethyl tertiary amine moiety is a privileged pharmacophore in central‑nervous‑system‑active and antihistaminic agents. The target compound's predicted logP increase of >1.0 unit relative to N‑butylethylenediamine translates to higher predicted blood–brain barrier permeability . Medicinal chemistry procurement for library synthesis should consider this logP differential when selecting the diamine core for CNS‑targeted compound libraries.

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